Methyl 6-(2,2,2-trifluoroethoxy)nicotinate

Übersicht

Beschreibung

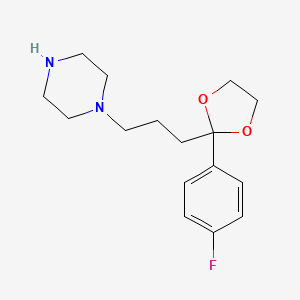

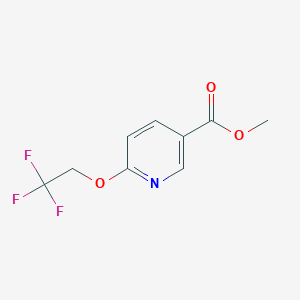

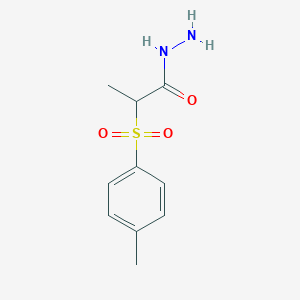

“Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” is a chemical compound with the molecular formula C9H8F3NO3 . It is also known by other names such as “6-(2,2,2-Trifluoroethoxy)nicotinic acid methyl ester” and “methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate” among others .

Synthesis Analysis

The synthesis of “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” involves two stages . In the first stage, 2,2,2-trifluoroethanol reacts with sodium hydride in tetrahydrofuran at 20°C for 0.5 hours . In the second stage, 6-Chloronicotinic acid methyl ester is added to the reaction mixture in tetrahydrofuran and acetonitrile at 70°C for 1.5 hours .Molecular Structure Analysis

The molecular structure of “Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” includes 16 heavy atoms . The InChI code for the compound is “InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3” and the Canonical SMILES is "COC(=O)C1=CN=C(C=C1)OCC(F)(F)F" .Physical And Chemical Properties Analysis

“Methyl 6-(2,2,2-trifluoroethoxy)nicotinate” has a molecular weight of 235.16 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 7 . The compound has a Rotatable Bond Count of 4 . The Exact Mass is 235.04562760 g/mol . The Topological Polar Surface Area is 48.4 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Development of Safe Synthesis Methods : Mulder et al. (2013) reported a safe and economical synthesis method for Methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in the synthesis of anti-infective agents, emphasizing cost-effective and safe production processes (Mulder et al., 2013).

Biological and Medicinal Research

Retinoprotective Effects : Peresypkina et al. (2020) studied the retinoprotective effect of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate in a rat model, indicating its potential as a retinoprotector (Peresypkina et al., 2020).

Role in Enzymatic Reactions : Research by Babault et al. (2018) on Nicotinamide N-methyltransferase (NNMT) highlights the role of similar compounds in enzymatic reactions important for physiology and pathophysiology (Babault et al., 2018).

Metabolic Effects in Plants : Li et al. (2017) explored the role of N-Methyltransferase in Arabidopsis, demonstrating its significance in nicotinate detoxification and lignin biosynthesis in plants (Li et al., 2017).

Catalysis and Chemical Reactions

Catalytic Electrooxidation Studies : Munteanu et al. (2001) investigated the electrocatalytic oxidation of β-nicotinamide adenine dinucleotide, a process relevant in bioelectrochemistry (Munteanu et al., 2001).

Isomerization Processes in Organic Chemistry : Galenko et al. (2017) demonstrated the synthesis of methyl nicotinates via isomerization, highlighting the utility of such compounds in organic synthesis (Galenko et al., 2017).

Wirkmechanismus

Pharmacokinetics

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is an inhibitor of CYP1A2, an enzyme involved in drug metabolism . The Log Kp value, which indicates skin permeation, is -6.23 cm/s . The compound has a lipophilicity (Log Po/w) of 2.31 (iLOGP), 2.12 (XLOGP3), 3.07 (WLOGP), 1.25 (MLOGP), and 2.17 (SILICOS-IT), with a consensus Log Po/w of 2.18 .

Eigenschaften

IUPAC Name |

methyl 6-(2,2,2-trifluoroethoxy)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-8(14)6-2-3-7(13-4-6)16-5-9(10,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRKMEKLZZJTEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369428 | |

| Record name | methyl 6-(2,2,2-trifluoroethoxy)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-(2,2,2-trifluoroethoxy)nicotinate | |

CAS RN |

287979-27-5 | |

| Record name | methyl 6-(2,2,2-trifluoroethoxy)nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepin-2-YL)-phenol](/img/structure/B1608028.png)

![Ethyl 2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1608038.png)